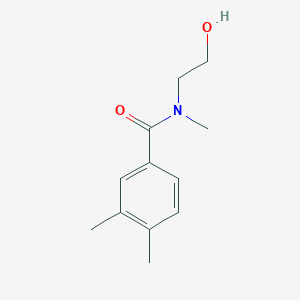
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPH is a piperidine derivative that belongs to the class of ketones and has a molecular weight of 329.46 g/mol.
作用機序
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, studies have suggested that 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in the body. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has also been found to inhibit the NF-κB pathway, which is responsible for regulating the inflammatory response in the body.
Biochemical and Physiological Effects:
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess several biochemical and physiological effects. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to protect against oxidative stress and inflammation-induced damage in various cell types.
実験室実験の利点と制限
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has several advantages for lab experiments. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a stable compound that can be easily synthesized in good yield. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has certain limitations for lab experiments. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a relatively new compound, and its full potential is yet to be explored. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone also has limited availability, which can hinder its use in some experimental setups.
将来の方向性
There are several future directions for the study of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One potential future direction is the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone's potential in the treatment of cancer. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess anti-cancer properties, and further studies could explore its potential as a chemotherapeutic agent. Another potential future direction is the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone's potential in the treatment of neurodegenerative diseases. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess neuroprotective properties, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the safety and toxicity of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, which is essential for its eventual clinical use.
合成法
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction between 4-hydroxypiperidine and 2-(2,4,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone as a white solid in good yield.
科学的研究の応用
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties that make it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-8-12(2)16(13(3)9-11)20-10-15(19)17-6-4-14(18)5-7-17/h8-9,14,18H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVOIOVTNHKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)







![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![3-[(3,4-Dimethylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498877.png)